N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions, where the thiadiazole derivative reacts with 2-chlorobenzyl chloride.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-methylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Uniqueness
N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is unique due to the presence of the chlorobenzyl group, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H16ClN3O3S2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) |
InChI Key |
JBBJWRHXPGIVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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